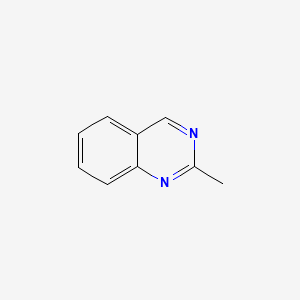

2-Methylquinazoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-10-6-8-4-2-3-5-9(8)11-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPQTHAFYUTZRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315600 | |

| Record name | 2-Methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-79-8 | |

| Record name | 2-Methylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylquinazoline and Analogous Core Structures

Classical Synthetic Routes to the 2-Methylquinazoline Ring System

Classical synthetic approaches to the quinazoline (B50416) core often rely on condensation reactions between readily available starting materials, followed by cyclization to form the fused heterocyclic system. These methods, while sometimes requiring elevated temperatures or extended reaction times, have laid the groundwork for more modern techniques.

Condensation reactions are fundamental to building the quinazoline framework. Historically, the synthesis of quinazolines has involved the reaction of aniline (B41778) derivatives with various carbonyl compounds or their equivalents. For the formation of the this compound nucleus, specific precursors are employed to introduce the methyl group at the desired position.

One classical route involves the reaction of 2-aminobenzaldehyde (B1207257) with acetamide (B32628), which can directly yield this compound ppublishing.org. Another approach utilizes anthranilonitrile, a derivative of anthranilic acid. The reaction of anthranilonitrile with organomagnesium compounds followed by capture with acyl halides can lead to aromatic quinazolines clockss.org. For instance, the reaction of anthranilonitrile with bis(trichloromethyl) carbonate (BTC) in the presence of catalytic triphenylphosphine (B44618) oxide (Ph₃PO) at 120 °C offers a method for synthesizing 2,4-dichloroquinazolines mdpi.com.

Classical methods also include the condensation of 2-aminobenzylamines with aldehydes, often followed by an oxidation step to achieve the aromatic quinazoline ring nih.govnih.gov. For example, the Riedel method involves the reaction of o-nitrobenzaldehyde with amides in the presence of zinc and dilute acetic acid nih.gov. Furthermore, copper-catalyzed reactions, such as the tandem reaction of 2-bromobenzyl bromide derivatives with aldehydes and ammonium (B1175870) hydroxide, can lead to diversely functionalized quinazolines through amination, condensation, and cyclization steps wikipedia.org.

The synthesis of 2-methylquinazolinones, which feature a carbonyl group at the 4-position, often involves the cyclization of appropriately substituted precursors. The Niementowski quinazoline synthesis is a prominent classical method, typically involving the reaction of anthranilic acids with amides or carboxylic acids to form 4-oxo-3,4-dihydroquinazolines (3H-quinazolin-4-ones) semanticscholar.orgnih.govijcce.ac.irsrce.hr.

Specifically for 2-methylquinazolin-4-one, several classical cyclization routes exist:

From N-Acetylanthranilic Acid: N-acetylanthranilic acid can be heated with ammonium chloride at high temperatures (210–220 °C) for 4–5 hours to yield 2-methylquinazolin-4-one in approximately 72% yield ppublishing.orgasianpubs.org. Alternatively, N-acetylanthranilic acid can be reacted with acetic anhydride (B1165640) followed by hydrazine (B178648) hydrate (B1144303) to produce 3-amino-2-methylquinazolin-4(3H)-ones, which can then be further functionalized researchgate.net.

From Anthranilic Acid and Acetamide: A more efficient classical route involves heating anthranilic acid with acetamide at 210–220 °C for a shorter duration of 2 hours, yielding 2-methylquinazolin-4-one in approximately 92% yield ppublishing.orgasianpubs.org.

From Anthranilic Acid and Acetic Anhydride: Heating anthranilic acid with acetic anhydride is a common method for preparing intermediates like 2-methyl-4H-3,1-benzoxazan-4-one, which can then be cyclized with amines to form 2-methyl-3-substituted quinazolin-4(3H)-ones wikipedia.orgasianpubs.orgjetir.org.

Niementowski Modification: The Niementowski reaction can be modified by using isatoic anhydride in place of anthranilic acid, leading to the synthesis of the quinazolinone scaffold ijcce.ac.ir.

Other cyclization strategies include the reaction of 2-aminobenzamides with aldehydes under ambient conditions, which can be facilitated by ultrasound wikipedia.org. Metal-catalyzed cyclizations, such as iron-catalyzed reactions of 2-halobenzoic acids with amidines, also provide access to quinazolinone derivatives nih.gov.

Advanced Synthetic Strategies and Catalytic Approaches

In recent decades, significant efforts have been directed towards developing more efficient, rapid, and environmentally benign methods for synthesizing quinazoline derivatives, leveraging technologies like microwave and ultrasonic irradiation, and adhering to green chemistry principles.

Microwave irradiation (MWI) has emerged as a powerful tool in organic synthesis, often leading to reduced reaction times, increased yields, and improved product purity compared to conventional heating methods nih.govresearchgate.netppublishing.org. MWI has been successfully applied to various quinazoline and quinazolinone syntheses:

Niementowski Reaction: The Niementowski reaction, traditionally requiring high temperatures and long reaction times, is significantly accelerated under microwave irradiation. For instance, the reaction of anthranilic acid with formamide (B127407) or formanilide (B94145) under solvent-free MWI conditions yields quinazolinone derivatives in high purity and reduced time nih.govijcce.ac.irsrce.hrppublishing.org.

Other Condensations and Cyclizations: Microwave irradiation facilitates the condensation of ortho-esters with aniline derivatives to produce quinazolinones researchgate.net. It is also employed in the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride and aldehydes ppublishing.org. Furthermore, microwave-assisted iron-catalyzed cyclization of 2-halobenzoic acids with amidines in water or DMF has been reported nih.gov. The synthesis of 2-methyl-3-substituted quinazolin-4(3H)-ones has been achieved using microwave irradiation in conjunction with deep eutectic solvents asianpubs.orgjetir.org.

Ultrasonic irradiation offers a green and efficient alternative for promoting organic reactions. Its application in quinazoline synthesis often leads to accelerated reaction rates, higher yields, and simpler work-up procedures semanticscholar.orgwikipedia.orgresearchgate.netorganic-chemistry.orgresearchgate.netresearchgate.netcbijournal.com.

One-Pot Synthesis: A notable application is the one-pot, solvent- and catalyst-free synthesis of 3-substituted 2-methyl quinazoline-4(3H)-ones from anthranilic acid, acetic anhydride, and primary amines under ultrasonic irradiation semanticscholar.orgresearchgate.netresearchgate.netcbijournal.com. This method is highlighted for its efficiency, reduced reaction times, and excellent yields.

Other Applications: Ultrasound-assisted synthesis has also been used for preparing quinazolinones from o-aminobenzamides and aldehydes under ambient conditions without metal catalysts wikipedia.org. Furthermore, ultrasonic irradiation has been employed in the synthesis of quinazolines from 2-bromobenzaldehydes and amidines using Cu₂O nanocubes as catalysts academiascience.org.

The growing emphasis on sustainability in chemical synthesis has spurred the development of eco-friendly methodologies for preparing quinazoline derivatives. These approaches prioritize the use of renewable resources, reduction of waste, avoidance of hazardous reagents and solvents, and energy efficiency.

Solvent-Free and Water-Based Reactions: Many ultrasonic and microwave-assisted methods operate under solvent-free conditions, aligning with green chemistry principles wikipedia.orgsemanticscholar.orgnih.govresearchgate.netppublishing.orgcbijournal.com. Reactions conducted in water as a solvent, utilizing recyclable organocatalysts or proceeding without catalysts, are also considered green srce.hr.

Catalyst Development: The use of environmentally benign catalysts, such as natural deep eutectic solvents (DES) mdpi.comasianpubs.orgjetir.org, curcumin-sensitized titanium dioxide (TiO₂) for visible light photocatalysis 7universum.commdpi.com, and magnetic nano-catalysts cyberleninka.ru, contributes to greener synthetic protocols. Metal-free reactions, utilizing air or water as byproducts, are also gaining traction.

Energy Efficiency: Microwave and ultrasonic irradiation offer more energy-efficient alternatives to conventional heating. Visible light photocatalysis also represents a sustainable energy source 7universum.commdpi.com.

Atom Economy: Methods that involve direct coupling or cascade reactions, minimizing the generation of byproducts, are favored for their high atom economy.

Data Table 1: Classical Synthesis of 2-Methylquinazolin-4-one

| Method | Starting Materials | Reagents/Conditions | Yield | Reference |

| A | N-acetylanthranilic acid | NH₄Cl, 210–220 °C, 4–5 h | 72% | ppublishing.orgasianpubs.org |

| B | Anthranilic acid | Acetamide, 210–220 °C, 2 h | 92% | ppublishing.orgasianpubs.org |

| C | Anthranilic acid | Acetic anhydride, reflux for 1 h, then treated with hydrazine hydrate in pyridine | N/A | researchgate.net |

| D | Anthranilic acid | Trimethyl orthoester, NH₄OAc, conventional heating at 120 °C for 4 h, then addition of aromatic aldehyde | 64-77% | wikipedia.org |

Data Table 2: Ultrasonic-Assisted Synthesis of 2-Methyl Quinazolinone Derivatives

| Starting Materials | Reagents/Conditions | Yield | Reaction Time | Reference |

| Anthranilic acid, acetic anhydride, primary amines | Ultrasonic irradiation, solvent-free, catalyst-free | Excellent | Shorter | semanticscholar.orgresearchgate.netresearchgate.netcbijournal.com |

| o-aminobenzamides, aldehydes | Ultrasound-assisted, ambient conditions, no catalyst | Moderate to Excellent | 15 minutes | wikipedia.org |

Data Table 3: Microwave-Assisted Synthesis of Quinazolinones

| Reaction Type/Starting Materials | Reagents/Conditions | Yield | Reaction Time | Reference |

| Niementowski Reaction: Anthranilic acid + formamide/formanilide | Microwave irradiation, solvent-free | High purity | Accelerated | nih.govijcce.ac.irsrce.hrppublishing.org |

| Isatoic anhydride + aldehydes | Microwave irradiation, solvent-free | High | 10–20 min | ppublishing.org |

| 2-halobenzoic acids + amidines | Microwave-assisted iron-catalyzed cyclization, water/DMF | Moderate to High | N/A | nih.gov |

| Anthranilic acid + acetic anhydride -> Benzoxazinone; Benzoxazinone + amines in Choline chloride:urea DES | Conventional synthesis of benzoxazinone, then reaction in DES under MWI | Good to Excellent | N/A | asianpubs.orgjetir.org |

| Aldehydes + urea/thiourea + dimedone | Visible light, Curcumin-sensitized TiO₂, 100 mW/cm², 1 mg/mL catalyst | 97% | 40 min | 7universum.commdpi.com |

Compound List

this compound

2-Methylquinazolin-4-one

3-Substituted 2-methyl quinazoline-4(3H)-one

3-Amino-2-methylquinazolin-4(3H)-one

2,4-Dichloroquinazoline

2,4-Dichlorothieno[2,3-d]pyrimidine

3-Substituted quinazolin-4(3H)-one

2-Arylquinazoline

2-Methyl-4H-3,1-benzoxazan-4-one

2-Styryl-4(3H)-quinazolinone

3-Aryl quinazolinone

2-(Trifluoromethyl)quinazoline-4(3H)-one

Quinazolin-4(3H)-one

3-Substituted-2-methyl-quinazolin-4(3H)-one

this compound-4-thione

Chemical Transformations and Derivatization of the 2 Methylquinazoline Scaffold

Alkylation and Methylation Reactions

Alkylation and methylation are crucial reactions for modifying the electronic and steric properties of the 2-methylquinazoline scaffold, often targeting the nitrogen or sulfur atoms of its thione derivatives.

Regioselectivity in Alkylation of this compound Thiones

This compound-4-thione, and its derivatives, exhibit ambident character due to the delocalization of negative charge over the S⁴-C⁴-N³ atoms after deprotonation. This ambident nature leads to regioselectivity issues during alkylation, with reactions potentially occurring at the sulfur (S⁴), nitrogen (N³), or even the carbon at the 4-position (C⁴) tiiame.uzsmolecule.comaip.orgresearchgate.netaip.org. The outcome is highly dependent on the reaction conditions employed. For instance, alkylation of this compound-4-thione with propyl iodide in protic solvents like ethanol (B145695) at 20°C predominantly yields the S-alkylated product (4-propylthio-2-methylquinazoline) tiiame.uzaip.org. Conversely, in aprotic dipolar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), a mixture of N³- and S⁴-alkylated products is often observed, especially at elevated temperatures (80-90°C) tiiame.uzaip.org. The use of "soft" alkylating agents like methyl iodide tends to favor S-alkylation under certain conditions, while "hard" alkylating agents like dimethyl sulfate (B86663) or methyl tosylate can influence the N³-alkylation pathway e3s-conferences.orgacademiascience.orgresearchgate.netzenodo.org.

Influence of Alkylating Agents, Solvents, and Temperature on Reaction Outcomes

The choice of alkylating agent, solvent, and reaction temperature significantly dictates the regioselectivity and yield of alkylation reactions on the this compound-4-thione scaffold tiiame.uzaip.orgresearchgate.nete3s-conferences.orgacademiascience.orgresearchgate.netzenodo.org7universum.com.

Table 1: Influence of Reaction Conditions on Alkylation of this compound-4-thione

| Alkylating Agent | Solvent | Temperature (°C) | Major Product(s) | Citation(s) |

|---|---|---|---|---|

| Propyl Iodide | Ethanol | 20 | 4-Propylthio-2-methylquinazoline (S-alkylation) | tiiame.uzaip.org |

| Propyl Iodide | DMF/DMSO | 20 | Mixture of N³ and S⁴ alkylated products | tiiame.uzaip.org |

| Propyl Iodide | DMF/DMSO | 80-90 | Mixture of N³ and S⁴ alkylated products | tiiame.uzaip.org |

| Methyl Iodide | Ethanol | Room Temp. | 2-Methyl-4-(methylthio)quinazoline (S-alkylation) | academiascience.org |

| Methyl Tosylate | Ethanol | Room Temp. | 2-Methyl-4-(methylthio)quinazoline (S-alkylation) | academiascience.org |

| Methyl Tosylate | Ethanol | Increased | Mixture of 2-methyl-4-(methylthio)quinazoline and 2,3-dimethylquinazoline-4(3H)-thione | academiascience.org |

| Methyl Iodide | DMF | 80-90 | Primarily N³-methyl product | e3s-conferences.org |

| Dimethyl Sulfate | DMF | 20 or 80-90 | Primarily N³-methyl product | e3s-conferences.org |

Functionalization at Ring Positions

The quinazoline (B50416) ring itself can undergo various electrophilic aromatic substitution (EAS) reactions, although the specific positions and reactivity depend on the existing substituents and reaction conditions.

Introduction of Halogen Substituents

Halogenation of the this compound scaffold can be achieved through electrophilic aromatic substitution. For instance, bromination of 4-methylquinazoline (B149083) using N-bromosuccinimide (NBS) under radical initiation conditions can regioselectively introduce a bromine atom at the 6-position, likely influenced by the directing effect of the methyl group at position 4 . Other methods for introducing halogens, such as chlorination, have also been reported for quinazoline derivatives, often involving reagents like phosphorus oxychloride or N-chlorosuccinimide derpharmachemica.com. For example, chlorination of a 6,8-dibromoquinazoline analog can yield a 4-chloroquinazoline (B184009) derivative derpharmachemica.com.

Carbaldehyde and Carbonitrile Moiety Incorporation

The introduction of carbaldehyde (formyl) or carbonitrile groups onto the this compound ring can be achieved through various synthetic methodologies. While direct formylation or cyanation of the parent this compound might be challenging, functionalization at specific positions can be accomplished through multi-step syntheses. For example, oxidation of a methyl group at the 2-position of a quinazolinone derivative using selenium dioxide (SeO₂) can yield a 2-carbaldehyde moiety, which can then be used to form Schiff bases ekb.eg. The incorporation of nitrile groups typically involves nucleophilic substitution reactions or Sandmeyer-type reactions on appropriately substituted precursors.

Formation of Schiff Bases and Coordination Compounds

The this compound scaffold, particularly its amino or hydrazone derivatives, readily participates in condensation reactions with aldehydes or ketones to form Schiff bases ekb.egnih.govasianpubs.orgscielo.brnih.govresearchgate.netkab.ac.ug. These Schiff bases, featuring an azomethine (C=N) linkage, often act as versatile ligands in coordination chemistry. For instance, 3-amino-2-methylquinazoline-4(3H)-one can condense with aldehydes like 2,4-dihydroxyacetophenone or 2-hydroxy-1-naphthaldehyde (B42665) to yield Schiff base ligands such as DHPEAPMQ and HNMAMQ, respectively nih.govnih.govresearchgate.netresearchgate.net. These ligands, with their nitrogen and oxygen donor atoms, can form stable complexes with various transition metal ions, including Cu(II), Ni(II), Co(II), Zn(II), and Mn(II) nih.govasianpubs.orgnih.govresearchgate.net. The resulting metal complexes often exhibit interesting structural geometries (e.g., octahedral, tetrahedral) and have been evaluated for their biological activities, such as antimicrobial properties nih.govasianpubs.orgnih.govresearchgate.net. The coordination typically involves the azomethine nitrogen and other heteroatoms from the ligand, with the metal ions satisfying their coordination sphere asianpubs.orgnih.govresearchgate.netppublishing.org.

Table 2: Examples of Schiff Base Formation and Metal Complexation

| Schiff Base Precursor | Aldehyde/Ketone Component | Resulting Schiff Base Ligand | Metal Ions Complexed | Potential Applications | Citation(s) |

|---|---|---|---|---|---|

| 3-amino-2-methylquinazoline-4(3H)-one | 2,4-dihydroxyacetophenone | DHPEAPMQ | Cu(II), Ni(II), Zn(II) | Antimicrobial | nih.govkab.ac.ugresearchgate.net |

| 3-(2-aminophenyl)-2-methylquinazolin-4(3H)-one | 2-hydroxy-1-naphthaldehyde | HNMAMQ | Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Cd(II), La(III) | Antimicrobial | nih.govresearchgate.net |

| 3-amino-2-methylquinazolin-4(3H)-one | 2-hydroxy-1-naphthaldehyde | HNMAMQ | Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Cd(II) | Antimicrobial | researchgate.net |

Compound List:

Ligand Design and Synthesis with this compound Derivatives

The this compound core can be functionalized to create sophisticated ligands for coordination chemistry. Research has shown that derivatives of this compound can be synthesized to act as chelating agents. For example, Schiff bases derived from 3-amino-2-methylquinazoline-4(3H)-one have been prepared by condensation with aldehydes, such as 2-hydroxy-1-naphthaldehyde, yielding tridentate ONO donor ligands nih.govnih.govresearchgate.net. These ligands are designed to coordinate with various transition metal ions, forming stable complexes. The synthesis typically involves a multi-step process starting from readily available precursors like methyl anthranilate nih.govresearchgate.net. The structural features of these ligands, incorporating the this compound moiety, are crucial for their ability to bind metal centers and influence the properties of the resulting complexes.

Coordination Chemistry with Transition Metals

The coordination chemistry of this compound derivatives with transition metals is an active area of research. Ligands synthesized from the this compound scaffold, particularly Schiff bases, have been complexed with a range of transition metal ions including Cu(II), Ni(II), Co(II), Mn(II), Zn(II), and Cd(II) nih.govnih.govresearchgate.netorientjchem.orgasianpubs.orgresearchgate.net. Spectroscopic and analytical studies, such as IR, UV-Vis, NMR, and elemental analysis, are employed to characterize these metal complexes nih.govnih.govresearchgate.netorientjchem.orgasianpubs.orgresearchgate.net. These studies often reveal specific coordination modes, with the ligands typically acting as bidentate or tridentate donors, coordinating through nitrogen and oxygen atoms nih.govnih.govresearchgate.netasianpubs.orgresearchgate.netzenodo.org. The geometries of the resulting complexes vary, with octahedral and tetrahedral arrangements commonly reported for different metal ions nih.govnih.govresearchgate.net. For instance, Cu(II), Ni(II), Co(II), and Mn(II) complexes frequently exhibit octahedral geometries, while Zn(II) and Cd(II) complexes often display tetrahedral structures nih.govnih.govresearchgate.net. The electronic spectra of these complexes provide insights into the ligand field and metal-ligand bonding nih.govnih.govresearchgate.net.

Table 1: Transition Metal Complexes of this compound Derivatives

| Metal Ion | Ligand Type | Coordination Geometry | Citation(s) |

| Cu(II) | Schiff base derived from 3-amino-2-methylquinazoline-4-one and 2-hydroxy-1-naphthaldehyde (ONO donor) | Octahedral | nih.govnih.govresearchgate.net |

| Ni(II) | Schiff base derived from 3-amino-2-methylquinazoline-4-one and 2-hydroxy-1-naphthaldehyde (ONO donor) | Octahedral | nih.govnih.govresearchgate.net |

| Co(II) | Schiff base derived from 3-amino-2-methylquinazoline-4-one and 2-hydroxy-1-naphthaldehyde (ONO donor) | Octahedral | nih.govresearchgate.net |

| Mn(II) | Schiff base derived from 3-amino-2-methylquinazoline-4-one and 2-hydroxy-1-naphthaldehyde (ONO donor) | Octahedral | nih.govresearchgate.net |

| Zn(II) | Schiff base derived from 3-amino-2-methylquinazoline-4-one and 2-hydroxy-1-naphthaldehyde (ONO donor) | Tetrahedral | nih.govnih.govresearchgate.net |

| Cd(II) | Schiff base derived from 3-amino-2-methylquinazoline-4-one and 2-hydroxy-1-naphthaldehyde (ONO donor) | Tetrahedral | nih.govresearchgate.net |

| La(III) | Schiff base derived from 3-amino-2-methylquinazoline-4-one and 2-hydroxy-1-naphthaldehyde (ONO donor) | Not specified | researchgate.net |

Cycloaddition, Dimerization, and Rearrangement Reactions

Dimerization reactions involving the quinazoline scaffold have been reported, though specific studies focusing solely on this compound dimerization under various conditions are less prevalent in the provided search results. General quinazoline dimerization can be catalyzed by cyanide ions, with the rate influenced by substituents like a methyl group at the C2 position, which can increase the activation energy compared to unsubstituted quinazolines oup.com. Research has also explored the synthesis of dimeric quinazoline-2,4-dione derivatives through condensation reactions of anthranilic acid derivatives with semicarbazide (B1199961) hydrochloride oup.com. Additionally, methods for synthesizing dimeric quinazoline derivatives involving anthranilonitrile, ethylene (B1197577) diamine, and orthoesters have been developed heteroletters.org.

Quinazoline derivatives, including those related to the this compound structure, serve as precursors for the synthesis of fused heterocyclic systems, notably benzodiazepines. Quinazoline 3-oxides, for instance, are valuable intermediates for synthesizing benzodiazepine (B76468) analogues mdpi.com. Specific examples include the reaction of 2-aryl-4-methylquinazoline 3-oxides with dimethyl acetylenedicarboxylate (B1228247) (DMAD), which yields methyl 5-(2-methoxy-2-oxoacetyl)-4-methyl-2-phenylsubstituted-5H-benzo[d] heteroletters.orgmdpi.comdiazepine-5-carboxylates mdpi.com. Furthermore, the nucleophilic attack on C-2 of 2-chloromethyl quinazoline 3-oxide by methylamine, followed by ring opening and intramolecular displacement, can lead to chlordiazepoxide, a well-known benzodiazepine. Subsequent hydrolysis and deoxygenation can yield diazepam mdpi.com. Another route involves the reaction of this compound with N-chlorosuccinimide to form 2-chloromethyl quinazoline, which can then undergo cycloaddition reactions with dipolarophiles like N-arylmaleimides to produce fused heterocyclic systems such as pyrrolo[3,4:4,5]pyrrolo[2,1-b]quinazoline derivatives psu.edubu.edu.eg.

Compound List:

this compound

Quinazoline 3-oxides

2-Aryl-4-methylquinazoline 3-oxides

Dimethyl acetylenedicarboxylate (DMAD)

Methyl 5-(2-methoxy-2-oxoacetyl)-4-methyl-2-phenylsubstituted-5H-benzo[d] heteroletters.orgmdpi.comdiazepine-5-carboxylates

2-Chloromethyl quinazoline 3-oxide

Chlordiazepoxide

Diazepam

this compound

N-chlorosuccinimide

2-Chloromethyl quinazoline

N-arylmaleimides

Pyrrolo[3,4:4,5]pyrrolo[2,1-b]quinazoline derivatives

3-Amino-2-methylquinazoline-4(3H)-one

2-Hydroxy-1-naphthaldehyde

Quinazoline-2,4-dione

Anthranilic acid derivatives

Semicarbazide hydrochloride

Anthranilonitrile

Ethylene diamine

Orthoesters

Computational and Theoretical Investigations of 2 Methylquinazoline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide fundamental insights into the electronic properties of molecules, which directly influence their reactivity and interactions. For 2-Methylquinazoline, these calculations typically focus on its electronic distribution, energy levels, and the nature of its molecular orbitals.

Frontier Molecular Orbital Analysis (HOMO-LUMO)researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's electronic characteristics and predicting its reactivity. The HOMO represents the outermost electrons that are most easily donated, indicating nucleophilic behavior, while the LUMO represents the lowest energy state for accepting electrons, indicating electrophilic behavior. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity and better charge transfer capabilities.

For this compound, theoretical calculations would typically determine the energy values for these frontier orbitals. The distribution of electron density within these orbitals, particularly on specific atoms or functional groups, can highlight sites prone to electrophilic or nucleophilic attack. For instance, calculations might reveal that the nitrogen atoms within the quinazoline (B50416) ring or the methyl group's carbon atom are significant contributors to the HOMO or LUMO, thereby influencing the molecule's chemical behavior. Studies on similar quinazoline derivatives have shown that the HOMO-LUMO gap plays a role in predicting properties such as optical absorption and charge transport.

Reactivity Indices and Molecular Descriptors

Beyond frontier molecular orbitals, a suite of reactivity indices and molecular descriptors can be computed to offer a more comprehensive understanding of this compound's chemical properties. These include atomic charges, dipole moments, polarizability, and local reactivity descriptors such as Fukui functions.

Atomic Charges: Mulliken or Hirshfeld atomic charges can reveal the electron distribution within the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) centers. For this compound, these calculations would likely show partial negative charges on the nitrogen atoms and partial positive charges on certain carbon atoms, guiding predictions about reaction pathways.

Dipole Moment: The dipole moment quantifies the polarity of the molecule, influencing its solubility, intermolecular interactions, and behavior in electric fields.

Polarizability: This descriptor indicates how easily the electron cloud of a molecule can be distorted by an external electric field, which is relevant for predicting intermolecular forces and response to stimuli.

Fukui Functions: These are local reactivity descriptors that predict the site-selectivity of nucleophilic, electrophilic, and radical attacks. For this compound, Fukui functions calculated for each atom would precisely indicate which positions are most susceptible to different types of chemical reactions.

These descriptors collectively provide a quantitative basis for understanding this compound's potential as a synthon or its behavior in various chemical environments.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques allow researchers to investigate the dynamic behavior and interactions of molecules, particularly in complex biological environments.

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor, typically a protein) to form a stable complex. For this compound, docking studies would typically involve simulating its binding to various biological targets, such as enzymes or receptors, to predict binding affinity and identify key interaction points.

These studies would involve generating a 3D structure of this compound and a target protein, followed by an algorithm that explores possible binding poses. The output often includes a docking score, which estimates the binding strength, and visualizations showing how the ligand fits into the receptor's active site. For example, docking might reveal hydrogen bond interactions between the nitrogen atoms of the quinazoline ring and amino acid residues in the protein, or hydrophobic interactions involving the methyl group and nonpolar regions of the receptor. Such studies are crucial for identifying potential therapeutic applications by predicting how this compound might interact with biological macromolecules.

Molecular Dynamics Simulations for Protein-Ligand Complex Stability

While molecular docking provides a static snapshot of potential binding, molecular dynamics (MD) simulations offer a dynamic perspective, tracking the movement of atoms and molecules over time. MD simulations are used to assess the stability of a protein-ligand complex formed after docking.

In simulations involving this compound as a ligand, MD would track the complex's behavior over nanoseconds or microseconds. Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess conformational changes, the Root Mean Square Fluctuation (RMSF) of individual atoms to identify flexible regions, and the number and stability of hydrogen bonds or other interactions formed between the ligand and the protein. These analyses can reveal whether the predicted binding pose is stable over time or if the ligand dissociates from the receptor. Such dynamic information is vital for understanding the persistence of drug-target interactions and refining drug design.

Mechanistic Elucidation of Chemical Reactions

Computational methods are instrumental in deciphering the step-by-step pathways and transition states involved in chemical reactions. For this compound, these studies can illuminate its role as a reactant, intermediate, or product in various synthetic transformations.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to map reaction coordinate diagrams. This involves calculating the energies of reactants, products, and transition states for proposed reaction mechanisms. For reactions involving this compound, these calculations could identify the rate-determining step, the activation energy barriers, and the nature of intermediates formed. For example, if this compound undergoes a nucleophilic substitution, calculations might detail the attack of a nucleophile on an electrophilic center of the molecule, the geometry of the transition state, and the energy required for this process. Understanding these mechanistic details is fundamental for optimizing reaction conditions and designing more efficient synthetic routes.

Biological Activity Mechanisms of 2 Methylquinazoline Derivatives in Vitro Investigations

Mechanistic Insights into Anticancer Activities (In Vitro)

Research into the anticancer properties of 2-methylquinazoline derivatives has revealed several key mechanisms by which these compounds exert their cytotoxic effects on cancer cells in vitro. These mechanisms often involve the targeted inhibition of crucial enzymes or pathways that drive cancer cell proliferation and survival.

Tyrosine kinases, such as the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival. Aberrant activation of EGFR-TK is a common feature in many cancers. Quinazoline (B50416) derivatives, including those with a 2-methyl substitution, have been identified as potent inhibitors of EGFR-TK. Studies have shown that these compounds can compete with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways essential for cancer cell progression brieflands.comtandfonline.comnih.govugr.esekb.eg.

For example, certain quinazoline-2,4,6-triamine derivatives demonstrated inhibitory activity against EGFR-TK, with some compounds exhibiting IC50 values in the micromolar range brieflands.com. More specifically, a quinazolinone derivative (compound 5k) was reported to inhibit wild-type EGFR-TK with an IC50 value of 10 nM tandfonline.comnih.gov. These findings highlight the potential of the quinazoline scaffold, particularly with specific substitutions like the 2-methyl group, to target critical oncogenic kinases.

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones and other proteins. HDAC6, in particular, is a unique HDAC primarily localized in the cytoplasm and is involved in the deacetylation of non-histone substrates like α-tubulin. Inhibition of HDAC6 has emerged as a promising anticancer strategy.

Several in vitro studies have identified this compound derivatives as potent and selective inhibitors of HDAC6. For instance, N-hydroxy-4-(2-methoxy-5-(methyl(2-methylquinazolin-4-yl)amino)phenoxy)butanamide (compound 23bb) demonstrated potent HDAC6 inhibition with an IC50 of 17 nM and showed significant selectivity over other HDAC isoforms acs.org. Similarly, another this compound derivative, F7, was found to effectively inhibit HDAC6 activity in vitro, leading to increased acetylation of α-tubulin and histone H3 plos.orgplos.org. Compound 23bb also exhibited low nanomolar antiproliferative effects against a panel of cancer cell lines in vitro acs.orgnih.gov.

Table 1: HDAC6 Inhibition by this compound Derivatives

| Compound Name/Identifier | Target | IC50 Value (nM) | Selectivity (e.g., vs HDAC1/8) | Effect on α-tubulin Acetylation | Reference |

| Compound 23bb | HDAC6 | 17 | 25-fold vs HDAC1, 200-fold vs HDAC8 | Increased | acs.org |

| Compound F7 | HDAC6 | 5.8 | Not specified | Increased | nih.gov |

| Compound 23BB | HDAC6 | Not specified | Not specified | Suppressed HDAC6 expression, regulated acetyl α-tubulin | nih.gov |

Many anticancer agents function by disrupting the cell cycle, leading to cell cycle arrest, or by triggering programmed cell death (apoptosis). This compound derivatives have demonstrated efficacy in both these aspects.

Certain quinazolinone derivatives have been shown to induce cell cycle arrest. For example, compound 5k, a quinazolinone derivative, was observed to arrest A549 cells in the G2/M phase of the cell cycle at tested concentrations tandfonline.comnih.gov. Another study on a quinazoline-based compound (compound E) showed a dose-dependent G1 phase arrest in HCT116 cells frontiersin.org.

Apoptosis induction is another critical mechanism. Compound 5k was found to induce late apoptosis in A549 cells tandfonline.comnih.gov. Similarly, a this compound derivative F7 improved cell growth and ameliorated inflammation by inhibiting HDAC6 and suppressing the activation of the NF-κB pathway in vitro plos.orgnih.gov. Compound 23BB, a selective HDAC6 inhibitor, was also shown to modulate apoptosis via the inhibition of ER stress in tubular epithelial cells nih.gov. Benzimidazole derivatives, which share some structural similarities in their heterocyclic nature, have also demonstrated significant cytotoxic effects by inducing G2/M cell cycle arrest and apoptotic cell death nih.gov. Furthermore, a quinazoline-phenyl chlormethine conjugate (compound II) induced apoptosis in HepG2 cells by regulating the Sirt1/caspase 3 signaling pathway frontiersin.org.

Table 2: Cell Cycle Arrest and Apoptosis Induction by Quinazoline Derivatives

| Compound Name/Identifier | Cell Line | Target Mechanism | Specific Effect / Observation | Reference |

| Compound 5k | A549 | Cell Cycle Arrest | Arrest in G2/M phase | tandfonline.comnih.gov |

| Compound E | HCT116 | Cell Cycle Arrest | G1 phase arrest | frontiersin.org |

| Compound II | HepG2 | Apoptosis Induction | Mediated via Sirt1/caspase 3 pathway | frontiersin.org |

| Compound 4 | HepG2 | Apoptosis Induction | Increased apoptotic cells (11.42%), G2/M arrest | mdpi.com |

| Compound 8 | NSCLC cells | Apoptosis Induction | Mitochondrial apoptosis via PI3K/Akt/mTOR pathway | nih.gov |

Beyond EGFR, quinazolinone derivatives have been implicated in the inhibition of other critical cancer-related targets, including Cyclin-Dependent Kinase 4 (CDK4), HER2, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met. These kinases are frequently dysregulated in various cancers, making them attractive targets for therapeutic intervention nih.govmdpi.comresearchgate.net.

Studies have explored quinazolinone derivatives as dual inhibitors of c-Met and VEGFR-2, key targets involved in tumor growth, invasiveness, and metastasis mdpi.comresearchgate.net. For instance, certain quinazoline-2,4(1H,3H)-diones showed significant inhibition of both c-Met and VEGFR-2 tyrosine kinases in vitro mdpi.com. Another class of compounds, quinazoline-based thiazole (B1198619) derivatives, were designed as EGFR kinase inhibitors, with some compounds showing potent inhibition against different EGFR kinase mutations nih.gov.

Table 3: Inhibition of Other Kinase Targets by Quinazoline Derivatives

| Compound Class/Identifier | Target(s) | IC50 Value (µM) | Reference |

| Quinazolin-4-one derivatives | VEGFR-2 | 4.6 ± 0.06 | mdpi.com |

| 3-substituted quinazoline-2,4(1H,3H)-diones | c-Met, VEGFR-2 | 0.052–0.084 | mdpi.com |

| Compound 6 | EGFRwt-TK | 0.201 | ekb.eg |

While the quinazoline scaffold is recognized for its diverse anticancer activities, specific mechanisms involving direct interference with DNA replication or transcription by this compound derivatives were not prominently detailed in the reviewed literature. General mechanisms of antibacterial agents that interfere with nucleic acid synthesis involve inhibiting enzymes critical for DNA replication or RNA transcription creative-biolabs.com. However, direct evidence linking this compound derivatives to these specific modes of action in cancer cells in vitro was not found in the provided search results.

Antimicrobial Activity Mechanisms (In Vitro)

This compound derivatives have also demonstrated significant in vitro antimicrobial potential against various bacterial and fungal strains. The mechanisms underlying their antimicrobial activity are diverse and can involve disrupting essential microbial processes.

One study focused on arylidene-based quinazolin-4(3H)-one motifs, including 2-methylquinazolin-4(3H)-one derivatives, and screened them for in vitro antimicrobial properties. Compound 3m, specifically 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one, emerged as a potent antibacterial agent against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 1.95 µg/mL and a potent antifungal agent against Candida albicans, Aspergillus niger, and Rhizopus nigricans with an MIC of 3.90 µg/mL nih.govfrontiersin.orgresearchgate.net. These compounds likely exert their effects by interfering with essential microbial enzymes or cellular structures.

Another line of research investigated quinazoline derivatives as potential inhibitors of the NorA efflux pump in resistant Staphylococcus aureus strains mdpi.com. Efflux pumps are critical for bacterial resistance to antibiotics, and their inhibition can restore the efficacy of existing antimicrobial agents.

Applications of 2 Methylquinazoline in Organic Synthesis

Role as a Core Synthetic Building Block for Complex Molecules

The 2-methylquinazoline moiety serves as a crucial starting material or intermediate in the synthesis of a broad spectrum of complex organic molecules, particularly those with potential pharmaceutical applications. Its structure allows for various functionalizations and modifications, enabling chemists to construct intricate molecular architectures.

Research has demonstrated that derivatives of this compound are synthesized and utilized as key intermediates in the preparation of pharmaceuticals and other organic compounds lookchem.com. The compound's structural features and inherent biological activities make it a valuable precursor for drug development lookchem.com. For instance, this compound derivatives have been employed in the synthesis of novel compounds with potential therapeutic benefits, where its versatile chemical properties facilitate the creation of diverse derivatives lookchem.com. Studies have explored the synthesis of complex molecules by incorporating the this compound framework, often through multi-step reactions starting from simpler precursors ontosight.ai. The presence of specific substituents, such as bromine atoms in 6,8-dibromo-2-methylquinazoline, can enhance its reactivity, making it a useful intermediate for further synthetic elaborations ontosight.ai.

Table 1: Examples of this compound as a Synthetic Intermediate

| Target Molecule Class | Role of this compound Derivative | Key Transformation/Application | Cited Research |

| Pharmaceuticals | Key intermediate | Synthesis of novel drug candidates | lookchem.com |

| Complex Heterocycles | Core scaffold | Building block for intricate structures | ontosight.ai |

| Biologically Active Compounds | Functionalized precursor | Introduction of quinazoline (B50416) moiety | ontosight.aimdpi.com |

Utilization in the Construction of Diverse Heterocyclic Compounds

The inherent reactivity and structural features of this compound make it an excellent precursor for the synthesis of a wide array of other heterocyclic compounds. These transformations often involve cyclization, condensation, and functional group interconversion reactions, leading to novel ring systems with potentially enhanced properties.

A significant application lies in the synthesis of various quinazolinone derivatives. For example, 3-amino-2-methylquinazolin-4(3H)-one, derived from 2-amino benzoic acid, has been used to synthesize new derivatives by condensation with substituted aromatic aldehydes, leading to compounds with potential biological activity researchgate.net. Furthermore, the this compound nucleus has been coupled with other heterocyclic systems, such as thiazolidinones, to yield biologically active molecules researchgate.net. Research has also focused on creating libraries of 2-methyl-quinazoline-4(3H)-one derivatives through methods like microwave irradiation and solvent-free conditions, highlighting its role in efficient heterocyclic synthesis researchgate.netresearchgate.net.

The molecule is also a precursor for compounds like This compound-4-thiol (B1619577) biosynth.comrsc.org, which can then undergo further reactions, such as alkylation, to produce a range of derivatives tiiame.uz. These transformations showcase the adaptability of the this compound scaffold in building diverse heterocyclic frameworks. For instance, the synthesis of pyrazolone, pyrazole, thiazolidine, triazole, and thiadiazole molecules has been achieved by using 6,8-dibromo-2-methylquinazoline derivatives as starting points mdpi.com.

Table 2: Synthesis of Diverse Heterocyclic Compounds Using this compound Derivatives

| Starting Material (this compound Derivative) | Target Heterocyclic Compound Class | Key Reaction Type | Resulting Properties/Applications | Cited Research |

| 3-amino-2-methylquinazolin-4(3H)-one | Thiazolidinones | Condensation | Biologically active derivatives | researchgate.net |

| This compound-4(3H)-one | Various quinazolinone derivatives | Cyclization, Condensation | Antibacterial agents | researchgate.netresearchgate.net |

| This compound-4-thiol | Triazole-3-thiols, Thiadiazoles | Alkylation, Cyclization | Diverse heterocyclic systems | mdpi.comrsc.orgtiiame.uz |

| 6,8-dibromo-2-methylquinazoline | Pyrazoles, Triazoles, Thiadiazoles | Multi-step synthesis | Potential biological activity | mdpi.com |

Development of Ligands for Potential Catalytic Systems

The nitrogen atoms and potential sulfur atom (in thiol derivatives) within the this compound structure offer sites for coordination with metal ions, making these compounds promising candidates for the development of ligands in catalytic systems. While direct research on this compound itself as a ligand is less prevalent in the provided snippets, its derivatives, particularly those with additional coordinating groups, are explored for their chelating abilities.

Schiff bases derived from this compound-4(3H)-one have been synthesized and complexed with various metal ions (Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Cd(II)) researchgate.netnih.gov. These metal complexes are investigated for their structural properties and potential biological activities, which indirectly points to their utility in coordination chemistry and potentially in catalysis researchgate.netnih.gov. The ability of these Schiff base ligands to form complexes with metal ions suggests their capacity to act as chelating agents, a fundamental requirement for ligands in homogeneous catalysis researchgate.netnih.gov. The specific arrangement of nitrogen and oxygen donor atoms in these Schiff bases, derived from this compound scaffolds, allows for the formation of stable metal complexes with defined geometries, such as octahedral or tetrahedral, depending on the metal ion nih.gov.

While the direct application of this compound as a ligand in established catalytic cycles is not explicitly detailed in the provided search results, its structural components and the demonstrated chelating ability of its derivatives highlight its potential. Future research may further explore the catalytic applications of metal complexes formed with this compound-based ligands.

Table 3: Potential of this compound Derivatives in Ligand Development

| This compound Derivative | Type of Ligand | Metal Ions Complexed | Potential Application Area | Cited Research |

| Schiff bases derived from this compound-4(3H)-one | Tridentate ONO donor | Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Cd(II) | Coordination Chemistry, Biological Studies (potential catalysis) | researchgate.netnih.gov |

Compound List:

this compound

2-Methylquinazolin-4-one

this compound-4-thiol

4-Chloro-2-methylquinazoline

6,8-Dibromo-2-methylquinazoline

3-Amino-2-methylquinazolin-4(3H)-one

3-Substituted-2-methylquinazolin-4(3H)-ones

(E)-3-((2-hydroxynaphthalen-1-yl)methyleneamino)-2-methylquinazoline-4(3H)-one (HNMAMQ)

Advanced Analytical Characterization Techniques for 2 Methylquinazoline and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure and identifying functional groups within 2-Methylquinazoline and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation, offering detailed information about the atomic arrangement and connectivity in organic molecules sielc.comjst.vnjapsonline.comrsc.orgbeilstein-journals.orgsioc-journal.cnresearchgate.netresearchgate.netnih.govlibretexts.org. Both proton (¹H) and carbon-13 (¹³C) NMR provide complementary data.

In ¹H NMR spectroscopy, the presence and environment of hydrogen atoms are revealed through characteristic chemical shifts and splitting patterns. For this compound, the methyl group typically appears as a singlet in the range of approximately 2.5-2.7 ppm. The protons on the quinazoline (B50416) ring exhibit signals in the aromatic region, with the proton at the C-4 position often appearing as a singlet or doublet around 8.2-8.4 ppm. Other aromatic protons (H-5, H-6, H-7, H-8) resonate in the typical aromatic range (approximately 7.4-8.0 ppm), with their exact positions influenced by substituents and the electronic nature of the ring system jst.vnjapsonline.comtandfonline.comjst.go.jp.

¹³C NMR spectroscopy provides information about the carbon skeleton. The methyl carbon of this compound is typically observed in the aliphatic region, around 20-25 ppm. The quaternary carbons of the quinazoline ring, particularly C-2 and C-4, exhibit characteristic shifts. C-2, being adjacent to two nitrogen atoms, often resonates in the downfield region, around 160-165 ppm, while C-4, part of the imine system, appears around 150-155 ppm. The remaining aromatic carbons resonate in the expected range for substituted benzene (B151609) rings jst.vnjapsonline.comtandfonline.comjst.go.jp.

Table 7.1.1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Proton/Carbon | Chemical Shift (¹H NMR, ppm) | Chemical Shift (¹³C NMR, ppm) |

| CH₃ (Methyl) | ~2.5-2.7 (s) | ~20-25 |

| H-4 | ~8.2-8.4 (s or d) | - |

| H-5 | ~7.7-7.9 (m) | - |

| H-6 | ~7.4-7.6 (m) | - |

| H-7 | ~7.4-7.6 (m) | - |

| H-8 | ~7.8-8.0 (m) | - |

| C-2 | - | ~160-165 |

| C-4 | - | ~150-155 |

| Other Aromatic Carbons | - | ~115-150 |

(Note: Values are approximate and can vary based on solvent and specific substitution patterns.)

Mass Spectrometry (MS, HRMS)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are vital for determining the molecular weight and elemental composition of this compound and its derivatives, as well as providing structural insights through fragmentation patterns sielc.comjapsonline.comresearchgate.netnih.govlibretexts.org. The molecular ion peak (M⁺) directly confirms the molecular weight. For this compound (C₉H₈N₂), the calculated molecular weight is approximately 144.17 g/mol , meaning the molecular ion peak would be observed at m/z 144 zsmu.edu.uaorientjchem.org.

Fragmentation patterns can help elucidate the structure. Common fragmentation pathways for quinazoline derivatives may involve the loss of the methyl group (yielding a fragment at m/z 129), or cleavage of the heterocyclic ring system zsmu.edu.uaorientjchem.orgresearchgate.netmsu.edu. HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula, which is critical for confirming the identity of synthesized compounds and identifying impurities.

Table 7.1.2: Representative Mass Spectrometric Data for this compound

| Ion Type | Mass-to-Charge Ratio (m/z) | Description/Assignment |

| Molecular Ion | ~144 | [M]⁺ for C₉H₈N₂ |

| Fragment Ion | ~129 | [M - CH₃]⁺ |

(Note: Specific fragment ions can vary based on ionization method and experimental conditions.)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies jst.vnjapsonline.comrsc.orgbeilstein-journals.orggeneris-publishing.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.govlibretexts.org. For this compound, key absorption bands are expected from the quinazoline ring system and the methyl substituent.

Characteristic absorptions include:

C=N stretching: Typically observed in the region of 1600-1650 cm⁻¹ japsonline.comajol.infotandfonline.comchemmethod.comresearchgate.net.

C=C aromatic stretching: Found in the range of 1450-1600 cm⁻¹ japsonline.comajol.infotandfonline.comlibretexts.org.

Aromatic C-H stretching: Usually appear above 3000 cm⁻¹, around 3000-3100 cm⁻¹ tandfonline.comlibretexts.org.

Aliphatic C-H stretching (methyl group): Observed in the region of 2850-2970 cm⁻¹ tandfonline.comlibretexts.org.

Ring breathing modes: Can also contribute to the fingerprint region below 1500 cm⁻¹ researchgate.net.

Table 7.1.3: Characteristic IR Absorption Bands for this compound

| Functional Group/Bond | Wavenumber (cm⁻¹) |

| C=N Stretch | 1600-1650 |

| C=C Aromatic Stretch | 1450-1600 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2970 |

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly those involving conjugated π-electron systems. For this compound, the fused aromatic and heterocyclic rings contribute to its UV-Vis absorption profile researchgate.netnih.govmdpi.combeilstein-journals.orgresearchgate.netmsu.edumatanginicollege.ac.innist.govelte.hu.

The absorption spectra typically consist of bands in the ultraviolet region, arising from π→π* and n→π* transitions. These transitions are characteristic of the conjugated π-system of the quinazoline core and the imine (C=N) functionality. The absorption maxima (λmax) are usually found in the range of 240-350 nm, though specific values can be influenced by substituents and the solvent used researchgate.netbeilstein-journals.orgmatanginicollege.ac.in. UV-Vis spectroscopy is useful for both qualitative identification and quantitative analysis of compounds containing chromophores.

Table 7.1.4: Representative UV-Vis Absorption Maxima for Quinazoline Derivatives

| Compound Class/Substituent | Absorption Maxima (λmax, nm) | Notes |

| Quinazoline Derivatives | 240-300 | Attributed to π→π* transitions in the aromatic ring. |

| Quinazoline Derivatives | 310-425 | Attributed to n→π* transitions, influenced by substituents. |

(Note: Specific λmax values are highly dependent on the exact structure and solvent.)

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for evaluating the purity of synthesized compounds and for separating mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for assessing the purity of this compound and its derivatives, as well as for their separation and quantification sielc.comnih.govrsc.orgnih.govresearchgate.netresearchgate.netaacrjournals.orgnih.gov. Reversed-phase HPLC (RP-HPLC) is commonly utilized, typically employing C18 stationary phases.

The mobile phase often consists of a mixture of organic solvents (e.g., acetonitrile (B52724) or methanol) and aqueous buffers or water. The separation is monitored using a UV detector, set at a wavelength where the analyte exhibits significant absorption. HPLC methods are crucial for identifying and quantifying impurities, ensuring the quality and integrity of the synthesized compounds sielc.comnih.govrsc.orgnih.govresearchgate.netresearchgate.net. The development and validation of HPLC methods are critical for reliable purity assessment according to regulatory guidelines researchgate.net.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely utilized technique for monitoring the progress of chemical reactions, assessing the purity of synthesized compounds, and aiding in the separation and purification of reaction products. For this compound derivatives, TLC is routinely employed to track reaction completion and to optimize purification procedures, often involving column chromatography jetir.orgasianpubs.orgnih.govrsc.orgresearchgate.netrsc.org.

The technique typically involves a stationary phase, commonly silica (B1680970) gel (often precoated on plates such as silica gel GF254) rsc.orgresearchgate.netrsc.org, and a mobile phase, which is a solvent or mixture of solvents. The separation is based on the differential partitioning of the analytes between these two phases. Visualization of the separated spots is usually achieved using UV light, as many quinazoline derivatives exhibit UV absorbance rsc.orgsavemyexams.com. Specific solvent systems, such as mixtures of petroleum ether and ethyl acetate (B1210297) (PE/EA), are selected based on the polarity of the compounds being analyzed to achieve optimal separation rsc.org. For instance, an Rf value of 0.5 in a PE/EA 5:1 system was reported for 4-(1,2-Diphenylvinyl)-2-methylquinazoline rsc.org. TLC is also instrumental in verifying the purity of synthesized ligands prior to their use in complexation studies asianpubs.org. Different types of TLC plates, such as those from Sorbfil (Russia) and Whatman® UV-254 (Germany), have been documented for use researchgate.net.

Solid-State Characterization and Other Physicochemical Analyses

X-ray Diffraction Studies

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of a crystal, in which the crystalline solids are the analytical targets. It provides detailed information about the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and unit cell parameters. For this compound derivatives and their metal complexes, X-ray diffraction studies, particularly powder XRD, are employed to gain insights into their solid-state structure and crystallinity asianpubs.orgresearchgate.net. While single-crystal X-ray diffraction data for this compound itself may not be readily available in all literature, it is crucial for definitively establishing the three-dimensional structure of synthesized derivatives and their complexes . Studies on related compounds can provide structural benchmarks, and powder XRD is used to characterize the crystal system of metal complexes derived from this compound-based ligands asianpubs.org. In some cases, calculated molecular structures have shown good agreement with experimentally determined X-ray structures for related heterocyclic systems, validating computational models mdpi.com.

Elemental Analysis

Elemental analysis is a fundamental quantitative technique used to determine the elemental composition of a compound, typically expressed as percentages of carbon (C), hydrogen (H), and nitrogen (N). This analysis is critical for confirming the empirical formula of newly synthesized this compound derivatives and assessing their purity jetir.orgasianpubs.orgnih.govmdpi.comscielo.brresearchgate.net. The results obtained from elemental analysis are compared with theoretically calculated values based on the proposed molecular formula. Deviations within a small margin, typically ±0.3%, indicate successful synthesis and high purity of the compound scielo.br.

Instruments such as the EURO EA (Italy) analyzer or the Thermo Finnigan FLASH EA 1112 series are commonly used for performing these analyses asianpubs.orgscielo.br. The data is usually presented in a tabular format, showing the calculated and found percentages for each element.

Table 1: Representative Elemental Analysis Data for this compound Derivatives

| Compound | Molecular Formula | Calculated (%) C (H, N) | Found (%) C (H, N) | Source |

| 2-methyl-3-aminoquinazolin-4(3H)-one derivative A | C30H23N5O2 | 74.21 (4.77, 14.42) | 74.13 (4.74, 14.45) | scielo.br |

| 2-methyl-3-aminoquinazolin-4(3H)-one derivative B | C17H11N4O2Br | 53.28 (2.89, 14.62) | 53.47 (3.09, 14.23) | scielo.br |

| 2-methyl-3-aminoquinazolin-4(3H)-one derivative C | C22H23N5O2 | 67.85 (5.95, 17.98) | 67.88 (5.87, 18.10) | scielo.br |

| 2-methyl-3-aminoquinazolin-4(3H)-one derivative D | C20H18N5O2Br | 54.56 (4.12, 15.91) | 54.83 (4.10, 15.78) | scielo.br |

| (E)-2-methyl-4-(2-((phenylimino)methyl)-1H-benzimidazol-1-yl)butan-2-ol | C19H21N3O | 74.24 (6.89, 13.67) | 74.37 (6.77, 13.55) | mdpi.com |

Q & A

Advanced Research Question

- In Vivo Models : Use glycerol-induced acute kidney injury (AKI) mice to assess renal bioavailability and toxicity .

- Dosing Regimens : Optimize via pharmacokinetic (PK) studies (e.g., single vs. multiple doses, IV vs. oral administration).

- Analytical Methods : LC-MS/MS for plasma concentration profiling (LLOQ: 1 ng/mL) .

How can mixed-methods approaches enhance studies of this compound derivatives?

Methodological Guidance

Combine quantitative (e.g., synthesis yield optimization via Design of Experiments, DoE) and qualitative (e.g., mechanistic insights from transcriptomics) methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.